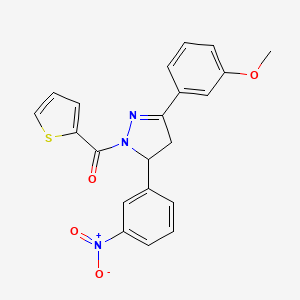

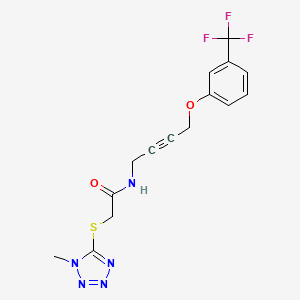

![molecular formula C12H19NO2S B2768695 N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide CAS No. 2097915-47-2](/img/structure/B2768695.png)

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. This compound has been extensively studied for its potential applications in various fields, including scientific research.

Aplicaciones Científicas De Investigación

Antimitotic Agent Properties

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide has been studied for its antimitotic agent properties. Chiral isomers of related compounds, specifically ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, have shown different activities in biological systems. In particular, one of the isomers was found to be more potent than the other, indicating a possible stereoselectivity in biological activity (Temple & Rener, 1992).

Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways

Another research application is as a dual inhibitor of the cyclooxygenase and lipoxygenase pathways. This property was evaluated in models of pain and inflammation, where S 19812, a butanamide derivative, demonstrated significant activity. This compound's efficacy in reducing pain and inflammation, along with its good gastric tolerance, suggests its potential in therapeutic applications (Tordjman et al., 2003).

Anticonvulsant Activities

Compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)butanamides have been synthesized and evaluated for anticonvulsant activities. These compounds displayed broad spectra of activity in preclinical seizure models, indicating their potential as hybrid anticonvulsant agents (Kamiński et al., 2015).

Urease Inhibition

Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and found to be potent inhibitors of the urease enzyme. This discovery contributes to the development of therapeutic agents in drug designing programs, particularly for conditions where urease inhibition is beneficial (Nazir et al., 2018).

Gastric Acid Antisecretory Activity

Butanamide derivatives were synthesized for their potential as antiulcer agents. These compounds were tested for their antisecretory activity against histamine-induced gastric acid secretion, showing promising results in reducing acid secretion in animal models (Ueda et al., 1991).

Antimicrobial, Antioxidant, and Cytotoxic Activities

Secondary metabolites from the endophytic Botryosphaeria dothidea, including derivatives of butanamide, were found to have significant antimicrobial, antioxidant, and cytotoxic activities. This highlights the compound's potential in various therapeutic and preventive applications (Xiao et al., 2014).

Synthesis and Evaluation of Anticancer Activities

N-(substituted-phenyl)butanamides have been synthesized and evaluated for their potential as anticancer agents. These compounds showed promising activities against specific cancer cell lines, suggesting their potential in cancer therapy (Sirajuddin et al., 2015).

Propiedades

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-3-4-12(15)13-8-7-10-5-6-11(16-10)9(2)14/h5-6,9,14H,3-4,7-8H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKWYWPBDRKWJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CC=C(S1)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2768613.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2768616.png)

![Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768617.png)

![N-(2-Methyl-2-thiophen-3-ylpropyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2768622.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-methoxy-2-naphthamide](/img/structure/B2768627.png)

![3-Phenylmethoxybicyclo[3.2.0]heptan-6-ol](/img/structure/B2768628.png)

![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2768635.png)